1,2-Dimethyl-3-propylimidazolium Iodide is an ionic liquid with the chemical formula C8H15IN2 and a molecular weight of 266.12 g/mol. This compound is characterized by its unique imidazolium cation structure, which features two methyl groups at the 1 and 2 positions and a propyl group at the 3 position of the imidazole ring. It typically appears as a viscous liquid with a melting point of approximately 94 °C and a density of around 1.383 g/cm³ .
This ionic liquid is notable for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science.
DMPrImI, like other ILs, primarily functions as a solvent or catalyst in scientific research. The specific mechanism of action depends on the application. For example, in some cases, DMPrImI's ability to dissolve polar and non-polar compounds simultaneously can be advantageous for extraction processes []. Additionally, the interaction of DMPrImI with other molecules can influence their reactivity or selectivity in catalytic reactions.
The ability to dissolve a wide range of organic and inorganic compounds allows it to be involved in diverse synthetic pathways.
Research into the biological activity of 1,2-Dimethyl-3-propylimidazolium Iodide is limited but indicates potential applications in biochemistry. Some studies suggest that ionic liquids can exhibit antimicrobial properties, although specific data on this compound's biological effects are scarce. The unique structure may contribute to interactions with biological membranes or enzymes, warranting further investigation into its biocompatibility and toxicity profiles.
The synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide can be achieved through various methods:
Interaction studies involving 1,2-Dimethyl-3-propylimidazolium Iodide focus on its behavior in electrochemical systems and its interactions with other chemical species. Research indicates that it can stabilize reactive intermediates and enhance reaction rates in electrochemical processes. Its ionic nature allows for significant interactions with both polar and non-polar compounds, making it an interesting subject for further study in solvent effects on reaction mechanisms.
Several compounds share structural similarities with 1,2-Dimethyl-3-propylimidazolium Iodide. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium Iodide | Ethyl group at position 1 | Lower viscosity; used in similar applications |
1-butyl-3-methylimidazolium Iodide | Butyl group at position 1 | Higher thermal stability; often used in extraction processes |
1-Methyl-3-propylimidazolium Chloride | Chloride instead of iodide | Different solubility properties; used in ionic liquid studies |
1-Hexyl-3-methylimidazolium Iodide | Hexyl group at position 1 | Increased hydrophobicity; applicable in separation technologies |
This comparison highlights the uniqueness of 1,2-Dimethyl-3-propylimidazolium Iodide through its specific combination of functional groups and properties that make it suitable for specialized applications in electrochemistry and catalysis.
Irritant